REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH:7]([CH3:10])C=O)[CH2:3][CH2:2]1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[H][H].O1CCOC[CH2:21]1>[Ni]>[O:1]1[CH2:2][CH2:3][N:4]([CH2:7][CH2:10][CH2:11][N:12]2[CH2:17][CH2:16][N:15]([CH3:21])[CH2:14][CH2:13]2)[CH2:5][CH2:6]1
|
Name
|
morpholinopropionaldehyde
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C(C=O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)CCCN1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |